molecular formula C17H17NO4 B5629082 Methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate

Methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate

Cat. No.: B5629082
M. Wt: 299.32 g/mol
InChI Key: BMBAPKXUYPFBTO-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate is an organic compound with the molecular formula C17H17NO4 This compound is characterized by its unique structure, which includes a benzamido group, a dimethylpyran ring, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate typically involves the O-alkylation of methyl α-azido glycinate N-benzoylated with 1H-benzimidazol-1-ylmethanol . The reaction conditions often include the use of Steglich method and Achamlale’s procedure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate exerts its effects involves its interaction with specific molecular targets. The benzamido group and the dimethylpyran ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research.

Properties

IUPAC Name

methyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-9-14(10-12(2)22-11)15(17(20)21-3)18-16(19)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBAPKXUYPFBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)OC)NC(=O)C2=CC=CC=C2)C=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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